molecular formula C13H17NO3 B12980592 Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate

Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate

Cat. No.: B12980592
M. Wt: 235.28 g/mol
InChI Key: BLCTVSYIUAHUSL-UHFFFAOYSA-N
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Description

Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate is a compound that belongs to the class of oxetane derivatives. . The presence of the oxetane ring in the structure of this compound imparts unique reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF). The reaction proceeds through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound . Another method involves the use of trimethyloxosulfonium iodide to open an epoxide ring, followed by ring closure to form the oxetane ring . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reagents and conditions used . Common reagents for these reactions include bromine (Br2) for bromination and meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation . The major products formed from these reactions include brominated and epoxidized derivatives of the compound.

Scientific Research Applications

Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates . The unique reactivity of the oxetane ring makes it a valuable scaffold for the development of new pharmaceuticals. In materials science, the compound is used in the synthesis of novel polymers and materials with unique properties . Additionally, it has applications in organic synthesis as a versatile intermediate for the preparation of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate is primarily related to its ability to undergo ring-opening reactions under various conditions. The oxetane ring can be opened to form reactive intermediates that can further react with other molecules, leading to the formation of new products . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. In medicinal chemistry, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate can be compared with other oxetane derivatives, such as Methyl 2-(oxetan-3-ylidene)acetate and 3-((Oxetan-3-ylamino)methyl)benzonitrile . These compounds share the oxetane ring structure but differ in their substituents and overall reactivity. The uniqueness of this compound lies in its specific combination of the oxetane ring with a phenylpropanoate moiety, which imparts distinct chemical properties and potential applications. The comparison highlights the versatility of oxetane derivatives in various fields of research and their potential for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-(oxetan-3-ylamino)-2-phenylpropanoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12(7-14-11-8-17-9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3

InChI Key

BLCTVSYIUAHUSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CNC1COC1)C2=CC=CC=C2

Origin of Product

United States

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